molecular formula C62H88N10O11 B12394439 Omramotide

Omramotide

Cat. No.: B12394439
M. Wt: 1149.4 g/mol
InChI Key: NMGKJFBSTPCKAQ-IZODFUJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Omramotide involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid sequences. The reaction conditions typically require controlled temperatures, pH levels, and the use of protective groups to ensure the correct formation of the desired peptide structure.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions: Omramotide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide structure, potentially affecting its biological activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents or acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Omramotide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in immune system modulation and its potential as a cancer immunotherapy agent.

    Medicine: Explored for its antineoplastic properties and potential use in cancer treatment.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Omramotide exerts its effects by stimulating the immune system to recognize and attack cancer cells. It targets specific molecular pathways involved in immune activation, leading to the production of immune cells that can target and destroy tumor cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the activation of T-cells and other immune effector cells .

Comparison with Similar Compounds

Omramotide is unique in its ability to stimulate the immune system for cancer treatment. Similar compounds include other peptide-based immunotherapeutic agents such as:

  • Melanoma-associated antigen 3 (MAGE-A3) peptide vaccine
  • NY-ESO-1 peptide vaccine
  • Human papillomavirus (HPV) peptide vaccine

These compounds also aim to stimulate the immune system to target specific cancer cells, but this compound’s specific amino acid sequence and structure provide it with unique properties and potential advantages in certain applications.

Properties

Molecular Formula

C62H88N10O11

Molecular Weight

1149.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C62H88N10O11/c1-9-40(8)53(59(79)68-48(32-38(4)5)61(81)72-30-20-28-50(72)58(78)69-52(39(6)7)62(82)83)70-56(76)46(35-43-25-17-12-18-26-43)65-51(73)36-64-55(75)45(34-42-23-15-11-16-24-42)66-57(77)49-27-19-29-71(49)60(80)47(31-37(2)3)67-54(74)44(63)33-41-21-13-10-14-22-41/h10-18,21-26,37-40,44-50,52-53H,9,19-20,27-36,63H2,1-8H3,(H,64,75)(H,65,73)(H,66,77)(H,67,74)(H,68,79)(H,69,78)(H,70,76)(H,82,83)/t40-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1

InChI Key

NMGKJFBSTPCKAQ-IZODFUJNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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